molecular formula C14H11ClO3 B1320906 Benzyl 2-chloro-4-hydroxybenzoate CAS No. 115168-73-5

Benzyl 2-chloro-4-hydroxybenzoate

Cat. No.: B1320906
CAS No.: 115168-73-5
M. Wt: 262.69 g/mol
InChI Key: UKQPTEWFNZEMCV-UHFFFAOYSA-N
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Description

Benzyl 2-chloro-4-hydroxybenzoate is an organic compound that belongs to the class of benzyl esters It is characterized by the presence of a benzyl group attached to a 2-chloro-4-hydroxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-chloro-4-hydroxybenzoate typically involves the esterification of 2-chloro-4-hydroxybenzoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl 2-chloro-4-hydroxybenzoic acid.

    Reduction: Reduction of the ester group can yield the corresponding alcohol, benzyl 2-chloro-4-hydroxybenzyl alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Benzyl 2-chloro-4-hydroxybenzoic acid.

    Reduction: Benzyl 2-chloro-4-hydroxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 2-chloro-4-hydroxybenzoate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug development for various therapeutic areas.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Benzyl 2-chloro-4-hydroxybenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on its potential therapeutic applications.

Comparison with Similar Compounds

    Benzyl 4-hydroxybenzoate: Similar structure but lacks the chlorine atom at the 2-position.

    Benzyl benzoate: Lacks both the chlorine atom and the hydroxyl group.

    2-Chloro-4-hydroxybenzoic acid: The acid form without the benzyl ester group.

Uniqueness: Benzyl 2-chloro-4-hydroxybenzoate is unique due to the presence of both the chlorine atom and the hydroxyl group on the benzoate moiety, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

benzyl 2-chloro-4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c15-13-8-11(16)6-7-12(13)14(17)18-9-10-4-2-1-3-5-10/h1-8,16H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKQPTEWFNZEMCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=C(C=C(C=C2)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50599535
Record name Benzyl 2-chloro-4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115168-73-5
Record name Benzyl 2-chloro-4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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